N-[(pyridazin-3-yl)methyl]methanesulfonamide
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Overview
Description
N-[(pyridazin-3-yl)methyl]methanesulfonamide is a chemical compound with the molecular formula C6H9N3O2S It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridazin-3-yl)methyl]methanesulfonamide typically involves the reaction of pyridazin-3-ylmethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve pyridazin-3-ylmethylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridazin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.
Scientific Research Applications
N-[(pyridazin-3-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(pyridazin-3-yl)methyl]methanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyridazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which forms the basis for many derivatives.
Pyridazinone: A derivative with a carbonyl group, known for its diverse pharmacological activities.
Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Uniqueness
N-[(pyridazin-3-yl)methyl]methanesulfonamide is unique due to the combination of the pyridazine ring and the methanesulfonamide group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the sulfonamide group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Biological Activity
N-[(pyridazin-3-yl)methyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridazine ring, which contributes to its biological properties. The compound has a molecular weight of 187.22 g/mol and exhibits various functional groups that may influence its reactivity and interactions with biological targets .
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. These derivatives have been tested against various bacterial strains, showing potential effectiveness in inhibiting growth.
2. Anticancer Properties
The compound has also been studied for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve cell cycle arrest and the induction of late apoptosis or necrosis .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Cell Lines Tested |
---|---|---|
Antimicrobial | Moderate to High | Various bacterial strains |
Anticancer | Induces apoptosis | A549, HCT116 |
Cytotoxicity | Significant | MiaPaCa-2 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways. For instance, it has been suggested that it could inhibit PI3K activity, which plays a crucial role in regulating cell growth and survival .
2. Interaction with Molecular Targets
Molecular dynamics simulations indicate that the compound can interact with various proteins, potentially modulating their activity through competitive inhibition or allosteric effects . These interactions may lead to altered cellular responses, contributing to its anticancer effects.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
Case Study 1: Apoptosis Induction in Cancer Cells
In a controlled study, A549 and HCT116 cells were treated with varying concentrations of the compound. Results showed significant increases in late apoptosis rates, with up to 42% of A549 cells undergoing late apoptosis after treatment .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized from this compound and tested against Gram-positive and Gram-negative bacteria. The results indicated a promising antimicrobial profile, particularly against resistant strains.
Properties
IUPAC Name |
N-(pyridazin-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBQLSLNEKUFJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.